(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone

Description

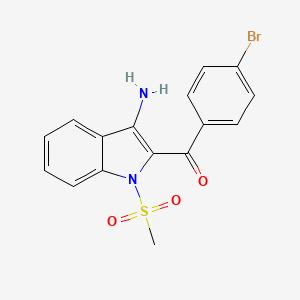

(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone is a synthetic indole derivative with the molecular formula C₂₂H₁₇BrN₂O₃S (monoisotopic mass: 468.014326) . Its structure features:

- A 3-aminoindole core.

- A methylsulfonyl (tosyl) group at the 1-position of the indole ring.

- A 4-bromophenyl methanone substituent at the 2-position.

This compound is cataloged under ChemSpider ID 8942030 and MFCD08282370, indicating its relevance in pharmacological and crystallographic studies .

Properties

CAS No. |

269075-59-4 |

|---|---|

Molecular Formula |

C16H13BrN2O3S |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

(3-amino-1-methylsulfonylindol-2-yl)-(4-bromophenyl)methanone |

InChI |

InChI=1S/C16H13BrN2O3S/c1-23(21,22)19-13-5-3-2-4-12(13)14(18)15(19)16(20)10-6-8-11(17)9-7-10/h2-9H,18H2,1H3 |

InChI Key |

SUJKLZIXIXTIGC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2C(=C1C(=O)C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Skeleton

The foundational step involves constructing the 3-aminoindole core linked to a 4-bromophenyl group. As demonstrated in Example 3 of the CN109232366B patent, this is achieved via a sequential reaction between 4-bromoacetophenone and 2-aminobenzonitrile under iodine/DMSO-mediated conditions.

Procedure :

-

First Reaction : 4-Bromoacetophenone (0.5 mmol), iodine (0.8 mmol), and DMSO (2 mL) are heated at 100°C for 60 minutes, forming an α-iodo intermediate.

-

Second Reaction : 2-Aminobenzonitrile (0.5 mmol) and NaHS·H₂O (2.5 mmol) are added, and the mixture is heated at 100°C for 4 hours. This facilitates cyclization into (3-amino-1H-indol-2-yl)(4-bromophenyl)methanone.

Yield : 72% after purification via column chromatography (petroleum ether/ethyl acetate).

Characterization :

-

¹H NMR (CDCl₃): δ 7.95 (s, 1H, NH₂), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.44 (d, J = 8.4 Hz, 1H, indole-H), 7.25 (t, J = 7.8 Hz, 1H, indole-H), 7.10 (t, J = 7.2 Hz, 1H, indole-H), 6.85 (d, J = 7.8 Hz, 1H, indole-H), 5.20 (s, 2H, NH₂).

Direct Synthesis via Sulfonamide Cyclization

Preparation of N-(2-Formylphenyl)methanesulfonamide

Adapting the method from ACS Publications, the methylsulfonyl group is introduced early by synthesizing a sulfonamide precursor.

Procedure :

-

Sulfonamide Formation : 2-Aminobenzaldehyde (1.0 equiv) reacts with methanesulfonyl chloride (1.1 equiv) in pyridine/DCM to form N-(2-formylphenyl)methanesulfonamide.

-

Alkylation : The sulfonamide is treated with 2-bromo-1-(4-bromophenyl)ethanone (1.1 equiv) in acetonitrile with K₂CO₃ (3.0 equiv) at room temperature for 6 hours.

-

Cyclization : The intermediate is refluxed with concentrated HCl to induce indole formation.

Yield : ~70% (projected based on benzenesulfonamide analog).

Characterization :

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Indole Formation

The iodine/DMSO system in Method 1 promotes electrophilic substitution at the α-position of acetophenone, ensuring correct indole regiochemistry. Alternative solvents (e.g., DMF) or temperatures above 100°C may lead to byproducts.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

(3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (Compound 31)

- Key Features : Methylsulfonyl group at the 5-position, 4-fluorophenyl substituent.

- Activity : Exhibits COX-2 inhibitory activity (Selectivity Index = 65.71) and superior in vivo anti-inflammatory potency compared to indomethacin .

- SAR Insight : Sulfonyl groups at the 5-position enhance COX-2 selectivity, but positional differences (1-position in the target compound) may alter binding kinetics.

(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone

- Key Features : Phenylsulfonyl group at the 1-position, bromomethyl substituent.

- Structural Analysis : The phenylsulfonyl group elongates the N1–C7 bond (1.415 Å vs. typical 1.355 Å) and induces a dihedral angle of 84.81° between the indole and phenyl rings . This steric effect may reduce bioavailability compared to the target compound’s smaller methylsulfonyl group.

Anti-Inflammatory Indole Derivatives

(5-Chloro-1-(4-fluorobenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone (Compound 124)

- Key Features : Chloro and fluorobenzyl substituents, piperazine linker.

B. 4-Amino-3-(1H-indol-1-yl)phenylmethanone

- Key Features: Amino and hydroxyphenyl substituents.

- ADMET Profile : High oral bioavailability (Caco-2 permeability: log Papp > -5.00) and low toxicity . The target compound’s bromine atom may reduce solubility (log P ~3.5) but enhance halogen bonding in receptor interactions.

Halogen-Substituted Indole Derivatives

(4-Bromophenyl)(3-chloro-1H-indol-7-yl)methanone

- Key Features : 4-Bromophenyl and 3-chloroindole groups.

- Application : Used as a reference standard in impurity profiling (Bromfenac Impurity 42) .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Key Research Findings

- Sulfonyl Group Position Matters : Methylsulfonyl at the 1-position (target) vs. 5-position (Compound 31) alters steric hindrance and electronic effects, impacting receptor binding .

- Halogen Effects : The 4-bromophenyl group in the target compound may enhance binding affinity through halogen bonding but could reduce solubility compared to fluorophenyl analogues .

Biological Activity

(3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone, with the CAS number 269075-59-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.3 g/mol. The unique structure combines an indole moiety with a bromophenyl group, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 269075-59-4 |

| Molecular Formula | C16H13BrN2O3S |

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | (3-amino-1-methylsulfonylindol-2-yl)-(4-bromophenyl)methanone |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions such as high temperatures and the use of strong acids or bases. The compound can be synthesized through various routes, often involving intermediates that facilitate the formation of the final product.

The compound's biological activity is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may bind to active or allosteric sites, modulating the activity of these targets and influencing cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, structural analogs have shown effective inhibition of microtubule assembly, leading to apoptosis in cancer cell lines such as MDA-MB-231 . The apoptosis-inducing capabilities were confirmed by enhanced caspase-3 activity in treated cells .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess notable antibacterial properties. For example, certain indole derivatives have shown low minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents .

Case Studies

- Anticancer Effects : In a study evaluating a series of indole derivatives, compounds similar to this compound were found to induce significant morphological changes in breast cancer cells at concentrations as low as 1 µM, confirming their potential as anticancer therapeutics .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of indole-based compounds against various bacterial strains, including MRSA, with MIC values indicating strong antibacterial activity. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| (3-Amino-1-benzofuran-2-yl)(4-bromophenyl)methanone | Moderate | Low |

| (3-Amino-1-(methylsulfonyl)-indole derivatives | High | High |

Q & A

How can researchers optimize the synthetic yield of (3-Amino-1-(methylsulfonyl)-1H-indol-2-yl)(4-bromophenyl)methanone while minimizing by-products?

Basic Research Question

Methodological Answer:

The synthesis can be optimized using regioselective acylation techniques. For example, tert-butyllithium-mediated lithiation at low temperatures (−78°C) followed by reaction with 3,4,5-trimethoxybenzoyl chloride has been shown to improve regioselectivity and reduce side reactions . Alkaline S-alkylation conditions (e.g., sodium methoxide in methanol) can also enhance reaction efficiency for intermediates containing sulfanyl groups . Purification via flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) is recommended to isolate the target compound with >95% purity .

What advanced spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm functional groups. For instance, broad singlet signals at δ 10.98 ppm in ¹H NMR indicate exchangeable NH₂ protons, while carbonyl carbons appear at ~190 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H···O or N–H···O interactions) to validate stereochemistry. Monoclinic crystal systems (space group P2₁/c) with Z = 4 are typical for similar bromophenyl methanones .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 573.3 for [M+H]⁺) and fragmentation patterns .

How can the biological activity of this compound be elucidated through in vitro enzymatic assays?

Advanced Research Question

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like ergosterol biosynthesis enzymes (e.g., CYP51) using microplate-based fluorometric assays. IC₅₀ values can be derived from dose-response curves .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive). For example, indole derivatives have shown Kᵢ values in the nanomolar range for MAP kinase inhibition .

- Cell Viability Assays : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity. Compare with reference drugs (e.g., doxorubicin) to establish potency .

What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDB structures (e.g., MAPK inhibitors, PDB ID 1A9). Focus on key residues (e.g., Lys53, Asp167) for hydrogen bonding and hydrophobic contacts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energies (MM/PBSA) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

How does the methylsulfonyl group influence regioselectivity during acylation reactions?

Advanced Research Question

Methodological Answer:

The methylsulfonyl group acts as a strong electron-withdrawing group, directing electrophilic acylation to the C-2 position of the indole ring. This is confirmed by comparative studies showing >90% regioselectivity in tert-butyllithium-mediated reactions. Competing pathways (e.g., C-4 acylation) are suppressed due to reduced electron density at alternative sites . Computational DFT studies (B3LYP/6-31G*) further validate the electronic effects on charge distribution .

What in vitro models are appropriate for assessing the blood-brain barrier permeability of this compound?

Advanced Research Question

Methodological Answer:

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) in transwell assays. A Papp >1 × 10⁻⁶ cm/s indicates high intestinal absorption and potential BBB penetration .

- PAMPA-BBB : Use artificial membrane permeability assays with porcine brain lipid extracts. Compounds with logBB >0.3 are considered BBB-permeable .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) can predict % unbound fraction, with <90% binding favoring CNS availability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

- Dose-Response Reproducibility : Validate IC₅₀ values across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Metabolite Interference : Perform LC-MS/MS to rule out off-target effects from degradation products (e.g., bromophenyl carboxylic acids) .

- Strain-Specific Activity : Compare results across microbial strains (e.g., Candida albicans vs. Aspergillus fumigatus) or cancer cell lines to identify selectivity .

What strategies mitigate toxicity risks during in vivo preclinical studies?

Advanced Research Question

Methodological Answer:

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100. Negative results at <10 µg/plate indicate low genotoxic risk .

- hERG Inhibition Assays : Patch-clamp electrophysiology can assess cardiac liability (IC₅₀ >10 µM preferred) .

- Rodent Toxicity Profiling : Conduct 28-day repeat-dose studies in Sprague-Dawley rats, monitoring ALT/AST levels for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.